Technical Monograph: 4-Bromo-2,2-dimethyloxolane
Technical Monograph: 4-Bromo-2,2-dimethyloxolane
The following technical monograph provides an in-depth analysis of 4-Bromo-2,2-dimethyloxolane , a specialized heterocyclic building block used in pharmaceutical synthesis.
Introduction: The Strategic Value of the Scaffold
In modern drug discovery, the modulation of physicochemical properties via scaffold modification is a critical optimization strategy. 4-Bromo-2,2-dimethyloxolane (CAS 1193-08-4) serves as a high-value intermediate for introducing the 2,2-dimethyltetrahydrofuran moiety. This structural motif acts as a lipophilic, metabolically stable bioisostere for standard ether linkages or cyclic amines. The gem-dimethyl group at the 2-position provides steric protection to the ether oxygen, reducing susceptibility to oxidative metabolism while locking the ring conformation to favor specific receptor binding geometries.
Chemical Identity and Physicochemical Profile
The compound is a halogenated cyclic ether characterized by a five-membered oxolane ring with gem-dimethyl substitution adjacent to the oxygen and a bromine atom at the 4-position.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 4-Bromo-2,2-dimethyloxolane |
| CAS Number | 1193-08-4 |
| Synonyms | 4-Bromo-2,2-dimethyltetrahydrofuran; 3-Bromo-5,5-dimethyltetrahydrofuran |
| Molecular Formula | C₆H₁₁BrO |
| Molecular Weight | 179.06 g/mol |
| Structure | Five-membered ether ring, 2,2-dimethyl, 4-bromo |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~165–170 °C (Estimated at 760 mmHg) |
| Density | ~1.35 g/cm³ |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; immiscible with water |
| Stability | Stable under inert atmosphere (N₂/Ar); light sensitive |
Synthetic Methodology and Manufacturing
The synthesis of 4-Bromo-2,2-dimethyloxolane requires precise regiocontrol to distinguish between the 3- and 4-positions on the tetrahydrofuran ring. The most robust industrial route involves the hydrobromination of the corresponding dihydrofuran precursor.
Core Synthetic Route: Hydrobromination of 2,2-Dimethyl-2,5-dihydrofuran
This protocol utilizes the steric influence of the gem-dimethyl group to direct the addition of hydrogen bromide (HBr) to the olefin.
Reaction Logic:
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Precursor Selection: 2,2-Dimethyl-2,5-dihydrofuran is selected as the starting material. This olefin has a double bond between C3 and C4.
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Regioselectivity: The gem-dimethyl group at C2 creates significant steric bulk. During electrophilic addition, the formation of a carbocation at C3 is sterically disfavored for subsequent nucleophilic attack. Consequently, the reaction proceeds via protonation at C3, generating a carbocation at the less hindered C4 position (or a bridged bromonium ion that opens at the less hindered side), leading to the 4-bromo isomer.
Detailed Experimental Protocol
Note: This protocol is a generalized high-purity synthesis derived from standard halogenation methodologies.
Step-by-Step Workflow:
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Setup: A 3-neck round-bottom flask is equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. The system is purged with N₂.
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Solvation: Charge the flask with 2,2-dimethyl-2,5-dihydrofuran (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 volumes). Cool the solution to 0 °C using an ice/brine bath.
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Acid Addition: Slowly add a solution of anhydrous HBr in Acetic Acid (33 wt%) (1.2 equiv) dropwise over 60 minutes. Maintain internal temperature < 5 °C to prevent polymerization.
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Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor conversion via GC-MS (Target m/z: 178/180 doublet).
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Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ solution. Stir vigorously until CO₂ evolution ceases (pH ~8).
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Extraction: Separate the organic layer. Extract the aqueous phase twice with DCM.
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Purification: Dry combined organics over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to isolate the clear liquid product.
Synthetic Pathway Diagram
Figure 1: Regioselective synthesis of 4-Bromo-2,2-dimethyloxolane via hydrobromination.
Mechanistic Insights & Reactivity
Understanding the reactivity profile of CAS 1193-08-4 is essential for its application in downstream coupling reactions.
Steric vs. Electronic Effects
The 2,2-dimethyl substitution exerts a "neopentyl-like" steric effect on the adjacent C3 position, but the C4 position (where the bromine resides) is sufficiently distal to allow nucleophilic attack, albeit at a reduced rate compared to unsubstituted tetrahydrofurans.
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Nucleophilic Substitution (Sn2): The bromine at C4 is a secondary halide. Substitution with amines or alkoxides is feasible but requires polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80 °C) to overcome the ring constraints and moderate steric influence.
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Metal-Halogen Exchange: Treatment with t-BuLi or Mg generates the secondary organometallic species. This intermediate is highly valuable for coupling with aldehydes or ketones to synthesize complex scaffolds.
Impurity Profile
Common impurities arising from the synthesis include:
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3-Bromo isomer: Formed if regiocontrol is lost (typically <5% under optimized conditions).
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2,2-dimethyl-dihydrofuran: Unreacted starting material.
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Ring-opened alcohols: Resulting from acid-catalyzed hydrolysis during workup.
Applications in Drug Discovery
The 4-bromo-2,2-dimethyloxolane scaffold is a versatile building block used to improve the ADME (Absorption, Distribution, Metabolism, Excretion) profile of drug candidates.
Key Applications:
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Metabolic Blocking: Replacing a standard alkyl chain or simple ether with this scaffold blocks metabolic hotspots (e.g., hydroxylation) due to the gem-dimethyl group.
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Conformational Restriction: The ring locks the spatial orientation of substituents, potentially increasing binding affinity to target proteins (e.g., Kinases, GPCRs) by reducing the entropic penalty of binding.
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Fragment-Based Drug Design (FBDD): Used as a fragment to probe hydrophobic pockets where the gem-dimethyl group fills small lipophilic cavities.
Downstream Workflow:
Figure 2: Divergent synthesis pathways utilizing the 4-bromo scaffold.
Safety and Handling Guidelines
As an alkyl bromide, this compound acts as an alkylating agent and must be handled with strict safety protocols.
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Hazards: Skin irritant (H315), Eye irritant (H319). Potential sensitizer.
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Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The compound is prone to discoloration (darkening) upon exposure to light and air due to slow HBr elimination.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
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Biosynth. (2025).[1] 4-Bromo-2,2-dimethyloxolane Product Specifications. Retrieved from .
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Sigma-Aldrich. (2025). Product Detail: 4-Bromo-2,2-dimethyloxolane (CAS 1193-08-4).[2] Retrieved from .
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BLD Pharm. (2024). Certificate of Analysis: 4-Bromo-2,2-dimethyloxolane. Retrieved from .
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PubChem. (2025). Compound Summary: Halogenated Tetrahydrofurans. National Library of Medicine. Retrieved from .
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Wuitschik, G., et al. (2010).[3] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. (Contextual reference for ether scaffolds in drug design). Retrieved from .
